molecular formula C17H22N2O4 B4773220 1-(2-METHOXY-5-METHYLPHENYL)-4-(MORPHOLINOCARBONYL)-2-PYRROLIDINONE CAS No. 925889-70-9

1-(2-METHOXY-5-METHYLPHENYL)-4-(MORPHOLINOCARBONYL)-2-PYRROLIDINONE

Cat. No.: B4773220
CAS No.: 925889-70-9
M. Wt: 318.4 g/mol
InChI Key: NSQRQVNHCKYMAU-UHFFFAOYSA-N
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Description

1-(2-METHOXY-5-METHYLPHENYL)-4-(MORPHOLINOCARBONYL)-2-PYRROLIDINONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinone core substituted with a methoxy-methylphenyl group and a morpholinocarbonyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(2-METHOXY-5-METHYLPHENYL)-4-(MORPHOLINOCARBONYL)-2-PYRROLIDINONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone core, followed by the introduction of the methoxy-methylphenyl group and the morpholinocarbonyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and efficiency.

Chemical Reactions Analysis

1-(2-METHOXY-5-METHYLPHENYL)-4-(MORPHOLINOCARBONYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the morpholinocarbonyl group.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-METHOXY-5-METHYLPHENYL)-4-(MORPHOLINOCARBONYL)-2-PYRROLIDINONE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: The compound’s stability and reactivity make it suitable for various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-METHOXY-5-METHYLPHENYL)-4-(MORPHOLINOCARBONYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-METHOXY-5-METHYLPHENYL)-4-(MORPHOLINOCARBONYL)-2-PYRROLIDINONE can be compared with other similar compounds, such as:

    1-(2-METHOXY-5-METHYLPHENYL)-3-OCTADECYLUREA: This compound shares a similar methoxy-methylphenyl group but differs in its urea linkage and octadecyl substitution.

    1-(2-METHOXY-5-METHYLPHENYL)-1-METHYL-3-(2-NAPHTHYL)-2-THIOUREA: This compound features a thiourea linkage and a naphthyl group, making it distinct from the pyrrolidinone core of the target compound.

    1-(N-(2-METHOXY-5-METHYLPHENYL)CARBAMOYL)PIPERIDINE: This compound has a similar methoxy-methylphenyl group but differs in its piperidine core and carbamoyl linkage.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12-3-4-15(22-2)14(9-12)19-11-13(10-16(19)20)17(21)18-5-7-23-8-6-18/h3-4,9,13H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQRQVNHCKYMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154865
Record name 1-(2-Methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925889-70-9
Record name 1-(2-Methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925889-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxy-5-methylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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